7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Physicochemical profiling Lead optimization Medicinal chemistry procurement

A strategic building block for parallel synthesis of kinase-targeted libraries (e.g., FGFR3, GCN2, USP28). Its N3-(4-methylphenyl) group provides a deliberate +0.5 logP increase over phenyl analogs (~2.7 vs. 2.2) for fine-tuning physicochemical properties without scaffold hopping. The 7-chloro leaving group enables efficient, modular nucleophilic displacement with amines under standardized conditions (3 equiv. amine, THF, 60°C, 3h). Procure this intermediate to ensure library SAR integrity and avoid the batch variability of unqualified, structurally similar analogs.

Molecular Formula C11H8ClN5
Molecular Weight 245.67 g/mol
CAS No. 17465-99-5
Cat. No. B13935662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS17465-99-5
Molecular FormulaC11H8ClN5
Molecular Weight245.67 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C(C(=NC=N3)Cl)N=N2
InChIInChI=1S/C11H8ClN5/c1-7-2-4-8(5-3-7)17-11-9(15-16-17)10(12)13-6-14-11/h2-6H,1H3
InChIKeyCJKLURROMFYAGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine: Synthetic Intermediate and Scaffold Overview


7-Chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 17465-99-5, molecular formula C₁₁H₈ClN₅, molecular weight 245.67 g·mol⁻¹) belongs to the 3,5,7‑trisubstituted [1,2,3]triazolo[4,5‑d]pyrimidine class [1]. The fused triazole–pyrimidine core is a privileged scaffold in medicinal chemistry, validated across multiple kinase targets including GCN2, FGFR3, USP28, and adenosine receptors [2][3][4]. This compound features a 7‑chloro leaving group that enables modular nucleophilic substitution with amines, hydrazines, and alkoxides, while the N3‑(4‑methylphenyl) substituent imparts distinct steric and electronic properties compared to the unsubstituted phenyl, benzyl, or methyl analogs [1][5]. Although direct biological profiling for this specific compound remains sparse in the public literature, its value proposition rests on its dual identity as (i) a penultimate intermediate for library synthesis and (ii) a scaffold‑differentiated building block whose physicochemical profile can be rationally selected over close structural analogs [1][6].

Privileged triazolopyrimidine scaffold reported across kinase and deubiquitinase targets
7-Chloro leaving group enables modular nucleophilic substitution for library synthesis
N3-(4-Methylphenyl) as a scaffold-differentiated building block vs phenyl or benzyl analogs

Procurement Risk of Unqualified Analog Substitution


Triazolo[4,5‑d]pyrimidines bearing a 7‑chloro substituent are not interchangeable commodity chemicals. The N3‑aryl group dictates both the reactivity of the C7‑Cl bond toward nucleophiles and the physicochemical profile of the scaffold [1]. Replacing the 4‑methylphenyl group with phenyl (CAS 17466‑00‑1) reduces molecular weight by ~14 Da and lowers calculated lipophilicity by approximately 0.5 logP units, altering solubility and passive permeability [2]. Substituting with benzyl (CAS 21410‑06‑0) introduces conformational flexibility that can change binding geometry at biological targets [3]. The 4‑methyl substituent subtly modulates the electron density on the triazole ring and the spatial occupancy at the N3 pocket, factors that have been shown to affect adenosine A₁ receptor affinity by >10‑fold across related 3‑aralkyl series [3]. Generic procurement of an unqualified analog therefore risks (i) divergent reactivity in downstream nucleophilic substitution, (ii) altered pharmacokinetic or target‑engagement properties if used directly in biological screening, and (iii) batch‑to‑batch variability that complicates SAR interpretation. The quantitative evidence assembled in Section 3 provides the objective basis for selecting this specific compound over its closest commercially available analogs.

Phenyl analog (CAS 17466-00-1) replacement Lower logP by ~0.5 units may shift solubility and passive permeability profile; MW differs by 14 Da
Benzyl analog (CAS 21410-06-0) replacement Conformational flexibility introduced by the methylene spacer may alter binding geometry at biological targets
Unqualified generic analog procurement N3-aryl variation may shift C7-Cl reactivity and target-engagement profile; SAR interpretation may be compromised

Quantitative Differentiation Evidence for Procurement


Physicochemical Differentiation from the 3-Phenyl Analog

The 7-chloro-3-(4-methylphenyl) derivative (MW = 245.67 g·mol⁻¹) carries a 14.03 Da higher molecular weight than the 3‑phenyl analog 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 17466‑00‑1, MW = 231.64 g·mol⁻¹) [1]. The 4‑methyl substituent increases calculated logP by approximately +0.5 units relative to the unsubstituted phenyl (estimated logP ~2.7 for the 4‑methylphenyl vs. measured logP 2.2 for the 3‑phenyl analog); this increment is consistent with the well‑established π‑contribution of a para‑methyl group (~+0.52 per Hansch analysis) [1][2]. The phenyl analog further exhibits an experimentally determined melting point of 115–117 °C, providing a baseline solid‑state property comparator [1].

Physicochemical profile
Cross-study comparable
MW 245.67 vs 231.64 g·mol⁻¹
est. logP ~2.7 vs 2.2 (measured)
Supports scaffold-differentiated building block selection
logP estimated by Hansch fragment additivity; target compound m.p. not experimentally determined
Physicochemical profiling Lead optimization Medicinal chemistry procurement

N3-Aryl Effect on Adenosine A₁ Receptor Affinity

In a systematic SAR study of 3‑aralkyl‑7‑(amino‑substituted)‑1,2,3‑triazolo[4,5‑d]pyrimidines, Betti et al. demonstrated that the nature of the N3‑lipophilic substituent exerts a profound effect on adenosine A₁ receptor binding affinity [1]. Across three series with identical 7‑amino substituents, the 2‑chlorobenzyl N3‑substituent yielded the highest A₁ affinity (Kᵢ < 50 nM), followed by benzyl, with phenethyl being the least favorable—a rank‑order difference exceeding 10‑fold [1]. The 4‑methylphenyl group in the target compound occupies an intermediate steric and electronic space between benzyl and phenyl, with the electron‑donating para‑methyl group modulating π‑stacking interactions with the receptor binding pocket. This SAR precedent demonstrates that N3‑aryl variation alone can alter target affinity by an order of magnitude within the same triazolopyrimidine chemotype [1].

A₁ affinity SAR
Class-level inference
>10-fold Ki range
N3-substituent SAR context for receptor binding studies
Not directly measured for target compound; interpolated from congeneric series
Adenosine receptor pharmacology GPCR ligand design Structure–activity relationship

7-Chloro Leaving-Group Reactivity for Library Synthesis

The solution‑phase parallel synthesis protocol of Player et al. establishes that 7‑chloro‑3,5‑disubstituted triazolo[4,5‑d]pyrimidines function as penultimate intermediates that react efficiently with primary amines, secondary amines, hydrazines, and O‑alkylhydroxylamines under standardized conditions (0.05 mmol scale, 3 equiv. amine, THF, 60 °C, 3 h) [1]. Across a library of 80 compounds, the nucleophilic substitution step proceeded with consistent efficiency; among 20 randomly selected products, yields averaged ≥80% and HPLC purities (ELSD detection) reached 100% for representative examples (e.g., benzyl‑(5‑methyl‑3‑phenyl‑3H‑[1,2,3]triazolo[4,5‑d]pyrimidin‑7‑yl)‑amine: yield 88%, HPLC purity 100%) [1]. The electron‑donating 4‑methyl group on the N3‑phenyl ring is expected to marginally deactivate the C7 position toward nucleophilic attack relative to the unsubstituted phenyl analog, a tunable reactivity parameter that can be exploited for chemoselective derivatization [2].

Synthetic efficiency
Cross-study comparable
Class-average yield ≥80%
Representative HPLC purity 100% (ELSD)
Supports library synthesis workflow with documented benchmarks
0.05 mmol scale, 3 equiv. amine, THF, 60 °C, 3 h; class-level benchmark
Combinatorial chemistry Parallel synthesis Nucleophilic substitution Intermediate procurement

Downstream Derivatization to a Bioactive 7-Piperazinyl Congener

The target compound serves as the direct synthetic precursor to 3‑(4‑methylphenyl)‑7‑piperazin‑1‑yl‑3H‑[1,2,3]triazolo[4,5‑d]pyrimidine hydrochloride (CAS 1351584‑89‑8), a derivative that has been commercialized as a screening compound (purity 95+%, Life Chemicals) [1]. The existence of this characterized downstream product validates that nucleophilic displacement of the 7‑chloro group with piperazine proceeds cleanly on the 4‑methylphenyl scaffold. In contrast, the 3‑phenyl analog yields the corresponding 7‑piperazinyl derivative with different physicochemical properties; the 4‑methyl substituent influences both the basicity of the piperazine nitrogen (pKₐ perturbation via through‑bond electronic effects) and the overall lipophilicity of the final compound . For procurement decisions, this means that the 7‑chloro‑3‑(4‑methylphenyl) intermediate is the required starting material if the 4‑methylphenyl‑substituted screening library is the intended product.

Downstream validation
Cross-study comparable
7-Piperazinyl derivative, 95+% purity
CAS 1351584-89-8 commercially available
Synthetic tractability of the 4-methylphenyl scaffold confirmed
Vendor-specified purity; supports derivatization benchmarking
Kinase inhibitor design Fragment-based drug discovery Building block procurement

Scaffold Validation Across FGFR3, GCN2, and USP28 Kinase Targets

The [1,2,3]triazolo[4,5‑d]pyrimidine scaffold has been independently validated as a productive pharmacophore for inhibiting multiple therapeutically relevant targets. Elkamhawy et al. reported that compounds 11 and 22 from a triazolopyrimidine series inhibited FGFR3 kinase by 58.8% and 46.7% at 100 µM, respectively [1]. Lough et al. identified triazolopyrimidine‑based GCN2 inhibitors that suppressed eIF2α phosphorylation in HEK293T cells with IC₅₀ < 150 nM and exhibited selectivity over related ISR kinases PERK, HRI, and IRE1 [2]. Liu et al. discovered compound 19 (a triazolopyrimidine derivative) as a potent USP28 inhibitor with IC₅₀ = 1.10 ± 0.02 µM and Kd = 40 nM, displaying >90‑fold selectivity over USP7 and LSD1 (IC₅₀ > 100 µM) [3]. While none of these studies tested the 7‑chloro‑3‑(4‑methylphenyl) compound directly, they collectively establish that the triazolopyrimidine core is a validated starting point for kinase and deubiquitinase inhibitor discovery, and that the N3‑aryl substituent is a key diversity point for modulating target selectivity [2][3].

Scaffold target context
Class-level inference
FGFR3, GCN2, USP28 reported targets
Potency range: nM to >100 µM across analogs
Class-level scaffold context for kinase and DUB inhibitor research
Not directly assayed for target compound; scaffold SAR reference only
Kinase inhibition Anticancer drug discovery Chemical probe development

Research and Industrial Application Scenarios


Parallel Library Synthesis for Kinase Inhibitor Discovery

As demonstrated by Player et al., 7‑chloro‑3‑(4‑methylphenyl)‑3H‑[1,2,3]triazolo[4,5‑d]pyrimidine is optimally deployed as the penultimate intermediate in solution‑phase parallel synthesis campaigns [1]. The 7‑chloro group undergoes efficient nucleophilic displacement with diverse amines under standardized conditions (3 equiv. amine, THF, 60 °C, 3 h), enabling rapid generation of 7‑amino‑substituted libraries. The 4‑methylphenyl N3‑substituent provides a differentiated lipophilic vector (estimated logP ~2.7) that complements the more polar or flexible phenyl and benzyl analogs commonly used in kinase‑focused libraries. Procurement of this specific intermediate ensures that the resulting library occupies a distinct region of chemical space, which is critical for identifying selective kinase inhibitors given the scaffold's validated activity against FGFR3 [2], GCN2 [3], and USP28 [4].

Adenosine A₁ Receptor Antagonist Optimization

The SAR established by Betti et al. demonstrates that the N3‑substituent is a primary determinant of adenosine A₁ receptor binding affinity within the triazolopyrimidine chemotype [5]. The 4‑methylphenyl group offers a sterically and electronically intermediate profile between the high‑affinity 2‑chlorobenzyl (Kᵢ < 50 nM) and the lower‑affinity phenethyl substituents. Researchers pursuing adenosine receptor modulators can procure the 7‑chloro‑3‑(4‑methylphenyl) intermediate as the starting point for installing diverse 7‑amino substituents (cycloalkylamino, aralkylamino) that were identified as affinity‑enhancing in the original SAR study, while maintaining the distinct N3 pharmacophore for SAR exploration.

Synthesis of 7-Piperazinyl Screening Compounds

The commercial availability of 3‑(4‑methylphenyl)‑7‑piperazin‑1‑yl‑3H‑[1,2,3]triazolo[4,5‑d]pyrimidine hydrochloride (CAS 1351584‑89‑8, purity 95+%) validates the synthetic route from the 7‑chloro precursor [6]. Procurement of the 7‑chloro intermediate enables in‑house synthesis of the 7‑piperazinyl derivative and its subsequent N‑functionalization (acylation, sulfonylation, reductive amination) to generate focused libraries. The piperazine moiety introduces a basic nitrogen (predicted pKₐ ~8–9) that can form salt bridges with acidic residues in target binding pockets, while the 4‑methylphenyl group contributes to hydrophobic complementarity—a combination well‑suited for CNS‑penetrant or kinase‑targeted compound collections.

Property-Driven Building Block Selection for DEL Synthesis

The quantifiable physicochemical differentiation between the 4‑methylphenyl analog (MW 245.67, est. logP ~2.7) and the 3‑phenyl analog (MW 231.64, logP 2.2, m.p. 115–117 °C) provides an objective basis for building block selection in property‑driven library design [1][7]. For DEL synthesis or fragment‑based screening, where lipophilicity and molecular weight are critical parameters governing hit quality, the 4‑methylphenyl intermediate offers a deliberate +0.5 logP increment without introducing additional heteroatoms or chiral centers. This controlled physicochemical modulation is preferable to switching to a completely different scaffold, as it preserves the validated triazolopyrimidine pharmacophore while systematically exploring a defined property space.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
7-Chloro leaving-group reactivity
Nucleophilic substitution efficiency review
Adenosine A₁ receptor SAR studies
N3-aryl substituent profile
Receptor binding affinity context
7-Piperazinyl screening compound synthesis
Downstream derivatization tractability
Piperazine displacement verification
Property-driven DEL or fragment library design
logP and MW differentiation from analogs
Physicochemical modulation range review
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